REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:20])[CH2:5][C:6]1(O)[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)[CH3:2].C(N(S(F)(F)[F:27])CC)C.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH2:1]([O:3][C:4](=[O:20])[CH2:5][C:6]1([F:27])[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1(CCN(CC1)C(=O)OC(C)(C)C)O)=O
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)S(F)(F)F
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
slowly warming up to rt
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (200 ml+100 ml), organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate, solvent
|
Type
|
CUSTOM
|
Details
|
removed under vacuum
|
Type
|
ADDITION
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Details
|
Magnesium sulphate (5.4 g) was then added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at rt for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (600 ml)
|
Type
|
WASH
|
Details
|
Organic layer was washed with brine (150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate, solvent
|
Type
|
CUSTOM
|
Details
|
removed under vacuum, residue
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1(CCN(CC1)C(=O)OC(C)(C)C)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |